molecular formula C10H12BrNO3 B1446435 2-Bromo-1-(tert-butoxy)-4-nitrobenzene CAS No. 960309-85-7

2-Bromo-1-(tert-butoxy)-4-nitrobenzene

Cat. No.: B1446435
CAS No.: 960309-85-7
M. Wt: 274.11 g/mol
InChI Key: KMOHHDFKKROOFJ-UHFFFAOYSA-N
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Description

2-Bromo-1-(tert-butoxy)-4-nitrobenzene is an organic compound with the molecular formula C10H12BrNO3. It is a derivative of nitrobenzene, where the nitro group is substituted with a bromine atom and a tert-butoxy group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Scientific Research Applications

2-Bromo-1-(tert-butoxy)-4-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

Target of Action

It’s worth noting that brominated compounds often interact with various biological targets, including proteins and enzymes, due to their electrophilic nature .

Mode of Action

Brominated compounds like this often undergo elimination reactions via the e2 mechanism . In this mechanism, a base abstracts a proton from the carbon adjacent to the carbon-bromine bond, leading to the formation of a double bond and the release of a bromide ion .

Biochemical Pathways

Brominated compounds can participate in various biochemical reactions, including elimination and substitution reactions . These reactions can lead to changes in the structure and function of biomolecules, potentially affecting various biochemical pathways.

Pharmacokinetics

Brominated compounds are generally well-absorbed and can distribute throughout the body due to their lipophilic nature . They can undergo metabolic transformations, including de-bromination and conjugation reactions, and are typically excreted in the urine .

Result of Action

Brominated compounds can cause various cellular effects, including changes in protein structure and function, oxidative stress, and alterations in cell signaling pathways .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-1-(tert-butoxy)-4-nitrobenzene. Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and stability . Furthermore, the compound’s interaction with biological targets can be influenced by the physiological environment, including pH, temperature, and the presence of other biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(tert-butoxy)-4-nitrobenzene typically involves the bromination of 4-tert-butoxynitrobenzene. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, at elevated temperatures. The reaction conditions must be carefully controlled to ensure selective bromination at the desired position on the aromatic ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of phase-transfer catalysts to enhance the reaction rate and yield. The reaction is typically conducted in a continuous flow reactor to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(tert-butoxy)-4-nitrobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-nitroanisole
  • 3-Bromo-4-nitrophenol
  • 3-Bromo-4-nitrotoluene

Uniqueness

2-Bromo-1-(tert-butoxy)-4-nitrobenzene is unique due to the presence of the tert-butoxy group, which imparts steric hindrance and influences the compound’s reactivity. This structural feature distinguishes it from other similar compounds and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2-bromo-1-[(2-methylpropan-2-yl)oxy]-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO3/c1-10(2,3)15-9-5-4-7(12(13)14)6-8(9)11/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMOHHDFKKROOFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=C(C=C(C=C1)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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